molecular formula C13H9Cl2NO B034688 Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide CAS No. 19865-60-2

Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide

Cat. No. B034688
CAS RN: 19865-60-2
M. Wt: 266.12 g/mol
InChI Key: BDNNMZCBBQLBGB-UHFFFAOYSA-N
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Description

Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide, also known as 4-Chloro-α,α-dichloro-p-toluidine N-oxide, is a chemical compound used in scientific research. It is a highly reactive organic molecule that has been synthesized for its potential biological and medicinal applications.

Mechanism Of Action

The mechanism of action of Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, and to inhibit the growth of bacteria and fungi.

Biochemical And Physiological Effects

Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, and to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, and to inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide in lab experiments is its high reactivity and specificity. It can be used as a probe for studying enzyme activity, and as a reagent in organic synthesis. However, the compound is highly toxic and should be handled with care. It can also be difficult to obtain in pure form, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its use as a probe for studying enzyme activity. Further research is also needed to better understand the mechanism of action of the compound, and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 4-chloroaniline with chloral hydrate in the presence of sulfuric acid. The resulting product is then oxidized using hydrogen peroxide to form the desired compound, Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide.

Scientific Research Applications

Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a reagent in organic synthesis, and as a probe for studying enzyme activity.

properties

CAS RN

19865-60-2

Product Name

Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

N,1-bis(4-chlorophenyl)methanimine oxide

InChI

InChI=1S/C13H9Cl2NO/c14-11-3-1-10(2-4-11)9-16(17)13-7-5-12(15)6-8-13/h1-9H

InChI Key

BDNNMZCBBQLBGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])Cl

Origin of Product

United States

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